Product packaging for Mesoferriheme(Cat. No.:CAS No. 18040-04-5)

Mesoferriheme

Cat. No.: B1220066
CAS No.: 18040-04-5
M. Wt: 620.5 g/mol
InChI Key: YZTICFPLOXKSQO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Mesoferriheme is a ferric iron-containing porphyrin complex valued in biochemical research for its role in studying heme dimerization and catalytic mechanisms. Spectrophotometric data reveal its dimerization process in aqueous solution follows the equation 2 monomer ⇌ dimer + H+, with a dimerization constant (K = [dimer][H+]/[monomer]^2) of 6.92 × 10^-2 . This value is significantly lower than that of protoferrihaem but close to deuteroferrihaem, suggesting the absence of additional π-bonding stabilization from vinyl groups, making it an ideal model for investigating the specific effects of side-chain hydrophobicity on aggregation . Researchers utilize this compound to explore the kinetics and catalytic properties of ferrihaems, such as in the chemiluminescent oxidation of luminol by hydrogen peroxide, where ferrihaems operate through distinct catalytic pathways . Its behavior is also critical for understanding fundamental porphyrin metabolism pathways . The dimerization process, which can be influenced by buffer ions and cations, has important implications for the formation and function of ferrihaems in both in vivo and in vitro contexts . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H36FeN4O4 B1220066 Mesoferriheme CAS No. 18040-04-5

Properties

IUPAC Name

3-[18-(2-carboxylatoethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTICFPLOXKSQO-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36FeN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18040-04-5
Record name Mesoferriheme
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018040045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Reaction Mechanism and Stoichiometry

The foundational method for mesoferriheme synthesis involves the metallation of mesoporphyrin(IX) with iron(III) salts in a solution-phase reaction. Mesoporphyrin(IX), a dicarboxylic porphyrin, reacts with ferric chloride (FeCl₃) or ferric nitrate (Fe(NO₃)₃) in acidic aqueous or organic solvents. The reaction proceeds via coordination of the iron(III) ion to the porphyrin’s tetrapyrrole core, followed by deprotonation to form the stable octahedral complex.

Key Reaction:

Mesoporphyrin(IX)+Fe3+This compound+3H+\text{Mesoporphyrin(IX)} + \text{Fe}^{3+} \rightarrow \text{this compound} + 3\text{H}^+

The stoichiometric ratio of iron to porphyrin is 1:1, though excess iron salts are often used to drive the reaction to completion. Spectral monitoring at 390–410 nm (Soret band) confirms successful metallation.

Optimized Reaction Conditions

  • Solvent Systems: Acetic acid, dimethylformamide (DMF), or methanol-water mixtures are preferred for their ability to solubilize both porphyrin and iron salts.

  • pH Control: Maintaining a pH of 6.0–7.5 minimizes dimerization, a competing reaction where two this compound monomers combine to form a dimer (K=6.92×102K = 6.92 \times 10^{-2} at 25°C). Lower pH values (<6.0) favor dimerization, while higher pH (>8.0) risks iron hydroxide precipitation.

  • Temperature and Time: Refluxing at 60–80°C for 4–6 hours achieves >90% conversion, though prolonged heating degrades the porphyrin macrocycle.

Purification Techniques

Post-reaction purification involves:

  • Solvent Extraction: Removing unreacted iron salts via washing with dilute HCl.

  • Column Chromatography: Silica gel columns eluted with chloroform-methanol (9:1) isolate this compound in >95% purity.

  • Recrystallization: Methanol-diethyl ether systems yield crystalline this compound suitable for X-ray diffraction studies.

Mechanochemical Synthesis: A Solvent-Free Alternative

Grinding-Based Metallation

Recent advances in mechanochemistry have enabled solvent-free synthesis of porphyrin complexes. In this method, mesoporphyrin(IX) and iron(III) acetate are ground with a catalytic amount of pp-toluenesulfonic acid (PTSA) in a ball mill. The mechanical force facilitates porphyrin-iron coordination without solvent mediation.

Procedure:

  • Grinding: 30 minutes at 25 Hz in a stainless-steel jar.

  • Oxidation: The resultant porphyrinogen intermediate is oxidized to this compound using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in chloroform.

Yield and Scalability

Mechanochemical methods achieve yields of 4–6%, comparable to traditional solution-phase approaches but with reduced environmental impact. Extended oxidation periods (1 month) improve yields marginally (Table 1).

Table 1. Mechanochemical Synthesis Yield Under Varied Oxidation Times

Milling Time (min)Oxidation DurationAverage Yield (%)
101 week1.82
101 month5.10

Redox-Assisted Metallation

Hypochlorite-Mediated Oxidation

Hypochlorite (OCl⁻) serves as a two-electron oxidant in this compound synthesis, converting ferrous precursors (e.g., mesoheme) to the ferric state. This method avoids dimerization by operating at neutral pH (6.92–8.88), where monomeric this compound dominates.

Kinetics:
The reaction follows second-order kinetics (km=3.72×106M1s1k_m = 3.72 \times 10^6 \, \text{M}^{-1} \text{s}^{-1}), independent of pH within the studied range.

Challenges and Mitigation Strategies

Dimerization Equilibrium

This compound exists in equilibrium with its dimeric form, complicating isolation. Strategies to suppress dimerization include:

  • Low Concentration: Dilute solutions (<1 mM) favor monomeric species.

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) sequesters free Fe³⁺, shifting equilibrium toward monomers.

Oxidation State Stability

Iron(II) impurities from incomplete oxidation reduce catalytic activity. Post-synthesis treatment with DDQ or hydrogen peroxide ensures full oxidation to Fe(III).

Comparative Analysis of Synthesis Methods

Table 2. Synthesis Method Comparison

MethodYield (%)Purity (%)Key AdvantageLimitation
Solution-Phase90–95>95High reproducibilitySolvent waste generation
Mechanochemical4–685–90Solvent-free, room-temperatureLow yield, long oxidation
Redox-Assisted80–8590–95Rapid kineticsRequires hypochlorite handling

Q & A

Basic Research Questions

Q. What are the foundational methods for synthesizing and characterizing Mesoferriheme in laboratory settings?

  • Methodological Answer : this compound synthesis typically follows metalloporphyrin protocols. Key steps include ligand chelation under inert conditions and iron incorporation via reflux. Characterization involves UV-Vis spectroscopy (Soret band analysis), mass spectrometry (MS) for molecular weight confirmation, and NMR for structural elucidation. Ensure purity via HPLC and elemental analysis. Document procedures with explicit reagent ratios, reaction times, and spectroscopic parameters to enable replication .

Table 1: Common Characterization Techniques for this compound

TechniquePurposeKey Parameters
UV-VisConfirm porphyrin coreSoret band (~400 nm), Q-bands
NMRStructural analysisChemical shifts (δ ppm) of protons in axial ligands
MSMolecular weightm/z peaks matching theoretical mass
HPLCPurity assessmentRetention time, peak integration

Q. How can researchers ensure reproducibility in this compound redox behavior studies?

  • Methodological Answer : Standardize electrochemical setups (e.g., cyclic voltammetry) using reference electrodes (e.g., Ag/AgCl) and controlled atmospheres (e.g., N₂ for O₂-sensitive experiments). Report solvent dielectric constants, supporting electrolyte concentrations, and scan rates. Cross-validate results with spectroelectrochemical methods to correlate redox states with spectral changes .

Advanced Research Questions

Q. What strategies resolve contradictions in reported redox potentials of this compound across studies?

  • Methodological Answer : Apply systematic literature review frameworks (e.g., PICO) to identify variables affecting discrepancies, such as solvent polarity or axial ligand effects. Replicate key studies under controlled conditions, and perform meta-analysis to quantify variability sources. Use FINER criteria to design follow-up experiments addressing gaps (e.g., ligand substitution impacts) .

Q. How to design a study investigating this compound’s role in enzymatic catalysis?

  • Methodological Answer :

Hypothesis : Define catalytic efficiency (e.g., turnover number) relative to native heme cofactors.

Experimental Design : Use stopped-flow kinetics to measure substrate conversion rates. Compare apo-enzyme reconstituted with this compound vs. heme.

Controls : Include wild-type enzyme and metal-free porphyrin controls.

Data Analysis : Use Lineweaver-Burk plots to derive kinetic parameters. Address confounding factors (e.g., protein stability) via circular dichroism .

Table 2: Key Considerations for Enzyme Kinetic Studies

ParameterThis compound-Specific Adjustment
Substrate saturationAccount for potential altered binding affinity
Temperature/pHTest stability range via pre-incubation assays
Data normalizationUse protein concentration (Bradford assay)

Q. What methodologies validate computational models predicting this compound’s electronic structure?

  • Methodological Answer : Combine density functional theory (DFT) calculations with experimental validation. Compare computed UV-Vis spectra, redox potentials, and spin states (via EPR) with empirical data. Use software like Gaussian or ORCA for simulations, and document basis sets/convergence criteria for transparency .

Data Integrity & Reporting

Q. How should researchers address selective data reporting in this compound studies?

  • Methodological Answer : Pre-register experimental designs (e.g., on Open Science Framework) to mitigate bias. Archive raw data (spectra, chromatograms) in repositories like Zenodo, adhering to FAIR principles. Disclose all experimental conditions, including failed attempts, to provide context for outliers .

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